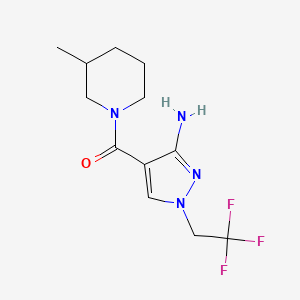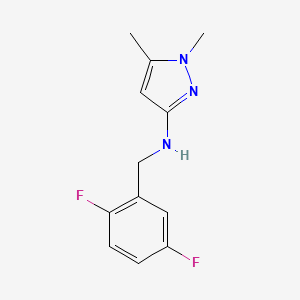![molecular formula C13H26N4 B11736570 [2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736570.png)
[2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(ジエチルアミノ)エチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、エチル基とメチル基で置換されたピラゾール環と、ジエチルアミノエチル側鎖を特徴とする化合物です。
準備方法
合成経路と反応条件
[2-(ジエチルアミノ)エチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの合成は、通常、1-エチル-3-メチル-1H-ピラゾールと適切なジエチルアミノエチル化剤を制御された条件下で反応させることを含みます。 一般的な方法の1つは、水素化ナトリウムや炭酸カリウムなどの塩基の存在下でジエチルアミノエチルクロリドを使用し、求核置換反応を促進することです .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、収量と純度を最適化するために、しばしば連続フロー反応器と自動化システムを用いて、安定した生産を確保します。反応条件、たとえば温度、圧力、溶媒の選択は、効率を最大化し、副生成物を最小限に抑えるために慎重に制御されます。
化学反応の分析
反応の種類
[2-(ジエチルアミノ)エチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化し、酸素含有官能基を導入することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、化合物の酸化された形態を還元することができます。
置換: ジエチルアミノエチル基は、適切な求電子剤を使用して、求核置換条件下で他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ジエチルアミノエチルクロリド、水素化ナトリウム、炭酸カリウム。
生成する主な生成物
これらの反応から生成する主な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性がありますが、置換反応はピラゾール環またはジエチルアミノエチル側鎖にさまざまな官能基を導入することができます。
科学的研究の応用
化学
化学において、[2-(ジエチルアミノ)エチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学研究では、この化合物は、酵素相互作用や受容体結合の研究におけるリガンドとして使用できます。 生物学的巨大分子と相互作用する能力により、生化学アッセイや創薬において有用なツールとなっています .
医学
その構造は、特定の生物学的標的に対する活性と選択性を高めるように改変することができます .
産業
産業セクターでは、この化合物は、特殊化学品や材料の製造に使用できます。 その反応性と官能基の互換性により、新しいポリマーやコーティングの開発など、さまざまな用途に適しています .
作用機序
[2-(ジエチルアミノ)エチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ジエチルアミノエチル基は、標的部位と水素結合や疎水性相互作用を形成することにより、化合物の結合親和性と選択性を高めることができます。 この相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物
1-エチル-3-メチル-1H-ピラゾール: ジエチルアミノエチル基がない、より単純なアナログ。
2-(1-メチルピラゾール-4-イル)エタンアミン: ピラゾール環の置換パターンが異なる関連化合物.
N-(2-(ジエチルアミノ)エチル)-1H-ピラゾール-4-カルボキサミド: ピラゾール環にメチル基ではなくカルボキサミド基を持つ化合物.
独自性
[2-(ジエチルアミノ)エチル][(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチル]アミンの独自性は、ジエチルアミノエチル側鎖と置換されたピラゾール環の組み合わせにあります。
類似化合物との比較
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A simpler analog without the diethylaminoethyl group.
2-(1-methylpyrazol-4-yl)ethanamine: A related compound with a different substitution pattern on the pyrazole ring.
N-(2-(diethylamino)ethyl)-1H-pyrazole-4-carboxamide: A compound with a carboxamide group instead of a methyl group on the pyrazole ring.
Uniqueness
The uniqueness of [2-(diethylamino)ethyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the diethylaminoethyl side chain and the substituted pyrazole ring
特性
分子式 |
C13H26N4 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
N',N'-diethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H26N4/c1-5-16(6-2)9-8-14-10-13-11-17(7-3)15-12(13)4/h11,14H,5-10H2,1-4H3 |
InChIキー |
DYONJOAYVSFRDJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736493.png)
![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736503.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11736519.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)

![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)

![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11736534.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736539.png)

amine](/img/structure/B11736549.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine](/img/structure/B11736574.png)
